molecular formula C9H12FNO B1343912 2-(2-Fluoro-4-methoxyphenyl)ethanamine

2-(2-Fluoro-4-methoxyphenyl)ethanamine

Cat. No.: B1343912
M. Wt: 169.2 g/mol
InChI Key: ZCGYIRXIAQVDFM-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)ethanamine (CAS 402832-76-2) is a valuable aromatic amine building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C9H12FNO and a molecular weight of 169.20 g/mol, features a benzene ring substituted with both fluorine and methoxy functional groups, attached to an ethanamine chain . This structure makes it a versatile intermediate for constructing more complex molecules. Its primary research value lies in its application as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other sophisticated chemical entities . The strategic placement of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring influences the compound's electronic properties and reactivity, which can be critical in modulating the bioactivity and physicochemical characteristics of the final target molecules. As a key starting material or an intermediate, it is frequently employed in cross-coupling reactions, amide bond formation, and reductive amination protocols common in medicinal chemistry and drug discovery pipelines. The product is supplied with a typical purity of 97% and is characterized as a liquid at room temperature . It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, separate from incompatible materials. This chemical is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.2 g/mol

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12FNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4-5,11H2,1H3

InChI Key

ZCGYIRXIAQVDFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCN)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-(2,5-Dimethoxyphenyl)ethanamine (2C-H): Substituents: Methoxy groups at 2- and 5-positions. Key Differences: Lacks fluorine; dual methoxy groups enhance electron-donating effects, increasing serotonin receptor (5-HT₂A) affinity compared to mono-substituted analogs . Molecular Descriptors: Higher dipole moment (4.12 D) and lower chemical hardness (3.45 eV) than fluorinated analogs, suggesting greater reactivity .
  • 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine (2C-C) :

    • Substituents: Chlorine at 4-position, methoxy at 2- and 5-positions.
    • Key Differences: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce steric hindrance but alter receptor binding kinetics .
  • N-(2-methoxybenzyl)-2-(2,4-dimethoxyphenyl)ethanamine (24H-NBOMe): Substituents: Methoxy groups at 2- and 4-positions; N-benzyl substitution. Key Differences: The benzyl group enhances lipophilicity and 5-HT₂A agonism, making NBOMe derivatives significantly more potent than non-benzylated phenethylamines .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Dipole Moment (D) Metabolic Stability
2-(2-Fluoro-4-methoxyphenyl)ethanamine 169.20 1.82 3.78 Moderate (fluoro group resists oxidation)
2C-H 181.23 1.95 4.12 Low (demethylation of methoxy groups)
25I-NBOMe 413.19 3.45 5.20 Low (extensive O-demethylation and glucuronidation)
2C-T-7 (propylsulfanyl derivative) 291.90 2.98 4.50 High (sulfanyl group stabilizes against metabolism)

*LogP values estimated via molecular modeling .

Pharmacological and Regulatory Considerations

  • Receptor Affinity : Fluorine’s electronegativity in 2-(2-Fluoro-4-methoxyphenyl)ethanamine may enhance binding to trace amine-associated receptors (TAARs) but reduce 5-HT₂A affinity compared to NBOMe derivatives .

Metabolic Pathways

  • 2-(2-Fluoro-4-methoxyphenyl)ethanamine: Predicted to undergo hepatic O-demethylation (4-methoxy group) and fluorine-mediated resistance to CYP450 oxidation, leading to longer half-life than non-fluorinated analogs .
  • 25I-NBOMe : Metabolized via O-demethylation, hydroxylation, and glucuronidation, with M5 (2-O-desmethyl metabolite) as a primary biomarker .

Key Takeaways

Structural Flexibility : Substitution at the 2-position (fluoro vs. methoxy) and N-benzylation drastically alter receptor selectivity and potency.

Electron Effects : Fluorine’s electronegativity enhances metabolic stability but may reduce psychoactivity compared to methoxy or chloro substituents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Fluoro-4-methoxyphenyl)ethanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of 2-fluoro-4-methoxyacetophenone using sodium cyanoborohydride or catalytic hydrogenation. Yield optimization requires precise control of pH (6.5–7.5), temperature (20–40°C), and solvent polarity (methanol/water mixtures). Alternative routes include nucleophilic substitution of halogenated precursors with ethylamine derivatives under Pd-catalyzed cross-coupling conditions .
  • Key Variables :

VariableOptimal RangeImpact on Yield
pH6.5–7.5>80% conversion
SolventMeOH/H₂O (3:1)Reduces byproducts
CatalystPd(OAc)₂85–90% efficiency

Q. How should researchers characterize the structural purity of 2-(2-Fluoro-4-methoxyphenyl)ethanamine?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR to confirm aromatic fluorine coupling patterns (δ 6.8–7.2 ppm) and methoxy group integration.
  • HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water) to detect impurities <0.1%.
  • Elemental Analysis for C, H, N (±0.3% theoretical values).
    • Critical Parameters : Retention time shifts in HPLC indicate residual solvents (e.g., DMF), requiring iterative recrystallization .

Advanced Research Questions

Q. How do structural modifications at the ethanamine moiety affect biological activity in fluorinated arylalkylamines?

  • Methodological Answer : Systematic SAR studies reveal:

  • Fluorine Position : 2-Fluoro substitution enhances blood-brain barrier penetration (logP = 1.8 vs. 2.1 for 3-fluoro analogs).
  • Methoxy Group : 4-Methoxy improves serotonin receptor (5-HT₂A) binding (Kᵢ = 12 nM vs. 45 nM for non-methoxy analogs).
  • Ethanamine Chain : N-Methylation reduces off-target adrenergic activity (α₁ IC₅₀ increases from 50 nM to 1.2 µM).
    • Data Source : Comparative docking simulations (PDB: 6WGT) and in vitro radioligand assays .

Q. What experimental strategies resolve contradictions in receptor binding affinity data for 2-(2-Fluoro-4-methoxyphenyl)ethanamine derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Conditions : Buffer ionic strength (e.g., 150 mM NaCl vs. 50 mM) alters G-protein coupling. Validate using orthogonal methods (e.g., ITC vs. SPR).
  • Enantiomeric Purity : Chiral HPLC (Chiralpak AD-H column) separates R/S isomers, which may exhibit 10–100x affinity differences.
    • Case Study : A 2024 study resolved conflicting 5-HT₁A data (Kᵢ = 8 nM vs. 120 nM) by identifying residual DMSO (5%) in one assay, which artificially inflated binding .

Q. How can researchers optimize enantiomeric purity for 2-(2-Fluoro-4-methoxyphenyl)ethanamine in asymmetric synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., (R)-BINOL) or biocatalysts (Candida antarctica lipase B) to achieve >98% ee. Key steps:

  • Kinetic resolution of racemic mixtures in tert-butyl methyl ether.
  • Monitor enantiomeric excess via polarimetry ([α]ᴅ²⁵ = +15° for R-isomer).
    • Data Table :
Catalystee (%)Yield (%)
(R)-BINOL98.572
Lipase B95.285

Data Contradiction Analysis

Q. Why do in vitro and in vivo pharmacokinetic profiles diverge for 2-(2-Fluoro-4-methoxyphenyl)ethanamine?

  • Methodological Answer : Common issues include:

  • Metabolic Instability : Hepatic CYP2D6 demethylation (t₁/₂ = 20 min in human microsomes vs. 120 min in rodents). Use deuterated methoxy groups to block metabolism.
  • Protein Binding : >90% binding to albumin reduces free plasma concentration. Adjust dosing using equilibrium dialysis data.
    • Resolution : Parallel artificial membrane permeability assay (PAMPA) and cassette dosing in PK studies .

Structural and Functional Comparisons

Q. How does fluorination at the 2-position compare to 3- or 4-positions in methoxyphenyl ethanamines?

  • Methodological Answer : Fluorine's electronegativity and steric effects:

  • 2-Fluoro : Maximizes σ-orbital overlap with serotonin transporters (SERT Ki = 5 nM).
  • 4-Fluoro : Increases metabolic stability (t₁/₂ = 4h vs. 2h for 2-F).
    • Data Table :
PositionSERT Kᵢ (nM)t₁/₂ (h)
2-F52
4-F184

Safety and Handling

Q. What are the critical safety protocols for handling 2-(2-Fluoro-4-methoxyphenyl)ethanamine in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods for weighing (vapor pressure = 0.02 mmHg at 25°C).
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid.
    • First Aid : For skin contact, wash with 10% ethanol/water; for inhalation, administer 100% O₂ .

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